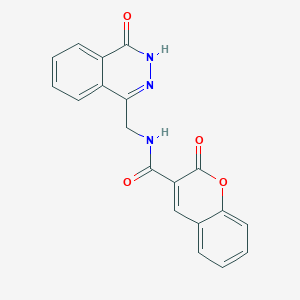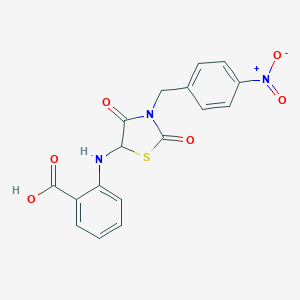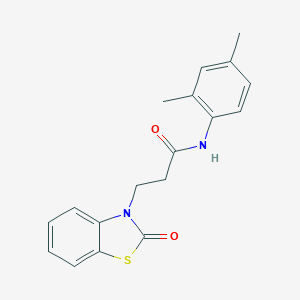
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMOP or DMBT in the scientific literature.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the condensation of 2-oxo-1,3-benzothiazole with 2,4-dimethylbenzaldehyde followed by the reaction of the resulting Schiff base with 3-bromo propionyl chloride. The final product is obtained by the reduction of the resulting amide using sodium borohydride.
Starting Materials
2-oxo-1,3-benzothiazole, 1 equivalent,
2,4-dimethylbenzaldehyde, 1 equivalent,
3-bromo propionyl chloride, 1 equivalent,
sodium borohydride, 1 equivalent,
Reaction
Condensation of 2-oxo-1,3-benzothiazole with 2,4-dimethylbenzaldehyde, 2-oxo-1,3-benzothiazole, 1 equivalent, 2,4-dimethylbenzaldehyde, 1 equivalent, Acetic acid, catalytic, reflux in ethanol for 4 hours.
Reaction of Schiff base with 3-bromo propionyl chloride, Schiff base, 1 equivalent, 3-bromo propionyl chloride, 1 equivalent, Triethylamine, stoichiometric, reflux in dichloromethane for 6 hours.
Reduction of resulting amide using sodium borohydride, Amide, 1 equivalent, Sodium borohydride, 2 equivalents, Methanol, stoichiometric, reflux in methanol for 3 hours.
作用機序
The mechanism of action of DMOP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, DMOP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
生化学的および生理学的効果
DMOP has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of inflammation and pain, and the induction of apoptosis (programmed cell death) in cancer cells. DMOP has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of DMOP for lab experiments is its versatility and ease of synthesis. DMOP can be synthesized using relatively simple and inexpensive methods, and it can be modified to produce a wide range of derivatives with different properties. However, one of the main limitations of DMOP is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on DMOP and its derivatives. One area of interest is the development of new DMOP-based materials with novel properties, such as improved biocompatibility or enhanced mechanical strength. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor and anti-inflammatory activities of DMOP, with the goal of developing new therapeutic agents based on this compound. Additionally, the use of DMOP as a probe to study protein-ligand interactions and drug-target interactions is an area of active research.
科学的研究の応用
DMOP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, DMOP has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. In material science, DMOP has been used as a building block for the synthesis of novel polymers and materials. In biochemistry, DMOP has been used as a probe to investigate the binding interactions between proteins and small molecules.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-7-8-14(13(2)11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEDIUYJIQXBRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

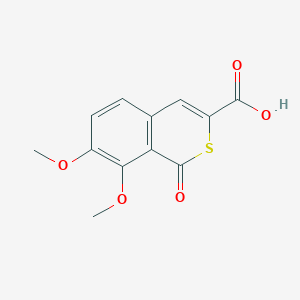
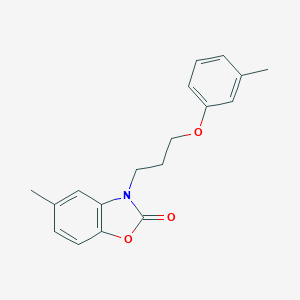
![3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352988.png)
![3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B352997.png)
![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
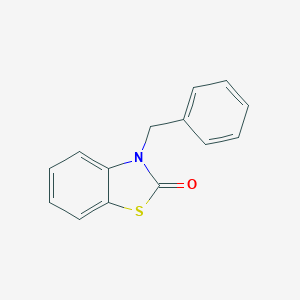
![3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353003.png)
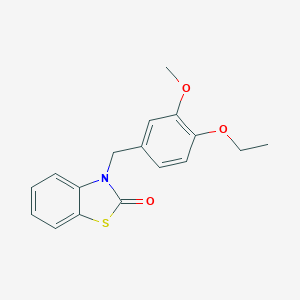
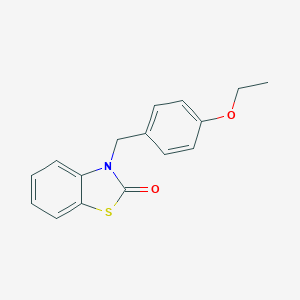
![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353008.png)
![3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353009.png)
![3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353011.png)
